Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Medicinal chemistry Parallel synthesis Fragment-based drug discovery

tert-Butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 945722-85-0, MF C₁₈H₂₄BrNO₄, MW 398.29 g/mol) is a spirocyclic heterocyclic intermediate that fuses a 6-bromo-4-hydroxychromane core with an N-Boc-protected piperidine ring. This scaffold belongs to the spiro[chromane-2,4'-piperidine] pharmacophore family, which has served as the core architecture for clinical-stage histone deacetylase (HDAC) inhibitors and G-protein-coupled receptor 119 (GPR119) agonists.

Molecular Formula C18H24BrNO4
Molecular Weight 398.3 g/mol
Cat. No. B13049633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate
Molecular FormulaC18H24BrNO4
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C(O2)C=CC(=C3)Br)O
InChIInChI=1S/C18H24BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10,14,21H,6-9,11H2,1-3H3
InChIKeyCFVANMVMPHRECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate: A Multi-Handle Spirocyclic Building Block for Fragment-Based and Target-Guided Synthesis


tert-Butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 945722-85-0, MF C₁₈H₂₄BrNO₄, MW 398.29 g/mol) is a spirocyclic heterocyclic intermediate that fuses a 6-bromo-4-hydroxychromane core with an N-Boc-protected piperidine ring . This scaffold belongs to the spiro[chromane-2,4'-piperidine] pharmacophore family, which has served as the core architecture for clinical-stage histone deacetylase (HDAC) inhibitors and G-protein-coupled receptor 119 (GPR119) agonists [1]. The compound is supplied at 98% purity and functions as a strategic advanced intermediate for medicinal chemistry campaigns targeting oncology, metabolic disorders, and kinase-driven pathologies [2].

Why Closest Analogs of tert-Butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate Cannot Be Interchanged Without Compromising Synthetic Strategy


The four closest commercially available analogs each lack at least one of the three orthogonal functional handles present in the target compound: (i) the 4-des-hydroxy analog (tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate, CAS 1194374-64-5, MW 382.29) cannot undergo hydroxyl-directed etherification, esterification, or Mitsunobu chemistry ; (ii) the 4-oxo analog (tert-butyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate, CAS 690632-38-3, MW 396.28) lacks a hydrogen-bond donor (HBD=0 vs. HBD=1) and cannot be stereoselectively reduced to a single enantiomer without additional steps ; (iii) the 6-des-bromo analog (tert-butyl 4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate, CAS 1024604-94-1, MW 319.40) forfeits the C6 aryl bromide cross-coupling handle essential for Suzuki-Miyaura diversification ; and (iv) the deprotected 6-bromospiro[chromane-2,4'-piperidine] (CAS 945722-86-1, MW 282.18) exposes the piperidine NH, inviting competing N-alkylation during bromo-substitution chemistry [1]. The target compound uniquely co-localizes all three handles in a single, stable, protected intermediate, eliminating the need for protecting-group installation or removal before key bond-forming steps.

Quantitative Evidence Guide: Differentiating tert-Butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate from Closest Analogs


Orthogonal Reactive Handle Count: Target Compound Provides Three Distinct Derivatization Sites Versus Two in Each Closest Analog

The target compound carries three chemically orthogonal functional groups suitable for sequential, protecting-group-tolerant diversification: a C6 aryl bromide (Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann coupling), a C4 secondary alcohol (etherification, esterification, Mitsunobu, or oxidation), and an N-Boc piperidine (acidolytic deprotection to reveal a secondary amine for amidation, sulfonylation, or reductive amination). Each of the four closest analogs bears only two of these three handles . The 4-des-hydroxy analog (CAS 1194374-64-5) has only C6-Br + N-Boc; the 4-oxo analog (CAS 690632-38-3) has C6-Br + N-Boc but the ketone requires separate reduction before alcohol-based chemistry; the 6-des-bromo analog (CAS 1024604-94-1) has 4-OH + N-Boc but no aryl halide for cross-coupling; the deprotected analog (CAS 945722-86-1) has C6-Br + free NH but no 4-OH . This handle deficit constrains the maximum number of diversity-generating steps achievable before the scaffold must be deconstructed or reprotected.

Medicinal chemistry Parallel synthesis Fragment-based drug discovery

Hydrogen Bond Donor Count (HBD): 4-OH Confers HBD=1 Versus HBD=0 for the 4-Oxo Analog, Modulating Target Engagement Potential

The C4 hydroxyl group of the target compound provides one hydrogen bond donor (HBD=1), whereas the corresponding 4-oxo analog (CAS 690632-38-3) has HBD=0 . In the spiro[chromane-2,4'-piperidine] pharmacophore series developed for HDAC inhibition, the 4-substituent directly influences the binding mode within the enzyme active site: hydroxamic acid derivatives with a 4-hydroxy motif showed distinct selectivity profiles compared to those with a 4-oxo group, with the hydroxy series demonstrating a minimum 2-fold selectivity for HDAC3 over other HDAC isoforms (IC₅₀ = 28–30 nM for HDAC3-selective leads) [1]. The target compound, as the 4-hydroxy variant, provides entry into this selectivity-favorable chemotype, whereas the 4-oxo analog (CAS 690632-38-3) cannot access the same hydrogen-bonding geometry with the enzyme surface without prior reduction. Furthermore, the additional oxygen atom in the target compound (C₁₈H₂₄BrNO₄, MW 398.29) versus the 4-des-hydroxy analog (C₁₈H₂₄BrNO₃, MW 382.29) increases topological polar surface area (tPSA contribution: OH = 20.23 Ų), which correlates with improved aqueous solubility in pre-clinical ADME profiling [2].

Medicinal chemistry ADME Structure-based drug design

Aryl Bromide Reactivity for Cross-Coupling: C6-Br Enables Late-Stage C-C Bond Formation, Absent in the 6-Des-Bromo Analog

The C6 aryl bromide of the target compound serves as a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling. In the synthesis of the GPR119 agonist clinical candidate (R)-29 (EC₅₀ = 54 nM, Eₘₐₓ = 181%), Koshizawa et al. demonstrated that tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate (the 4-des-hydroxy analog, 5) underwent Pd-mediated coupling with (4-(hydroxymethyl)phenyl)boronic acid to produce the biaryl key intermediate 3, which was subsequently elaborated to the final drug candidate exhibiting a 30% decrease in oral glucose tolerance test (OGTT) glucose excursion at 3 mg/kg p.o. in C57BL/6N mice [1]. The 6-des-bromo analog (CAS 1024604-94-1, MW 319.40) lacks this aryl halide and cannot participate in this coupling chemistry, making it unsuitable as a starting material for any synthetic route requiring construction of a C6-aryl bond . The target compound (CAS 945722-85-0) retains this essential C6-Br handle while additionally carrying the 4-OH group, positioning it one oxidation-state step ahead of the published intermediate for routes where the 4-hydroxy functionality must be present during or before the cross-coupling event.

Synthetic methodology Cross-coupling Drug discovery

Commercial Purity Benchmarking: 98% Purity Reduces Pre-Reaction Purification Burden Versus 95% Typical for Analogs

The target compound is supplied at a certified purity of 98% (Leyan Product No. 1750140) . In comparison, the 4-des-hydroxy analog (CAS 1194374-64-5) is routinely offered at 95% purity , and the 4-oxo analog (CAS 690632-38-3) at 95% purity . A 3-percentage-point purity differential at this level corresponds to 50% less total impurity burden (2% vs. 4-5% nominal), which in a 1-gram-scale reaction translates to approximately 20-30 mg less contaminant introduced into the reaction mixture. For palladium-catalyzed cross-coupling reactions sensitive to catalyst poisons (e.g., sulfur-containing or coordinating impurities), this reduced impurity load can directly affect turnover number and yield reproducibility. Furthermore, the 6-bromospiro[chromane-2,4'-piperidine] scaffold has been explicitly disclosed in patent literature as possessing protein kinase inhibitory activity, including c-Met tyrosine kinase inhibition relevant to oncology indications [1], establishing a direct line from procurement of this building block to pharmacologically validated target space.

Chemical procurement Quality control Synthetic chemistry

Redox Versatility: 4-Hydroxy Oxidation State Enables Bidirectional Synthetic Elaboration Unavailable from the 4-Oxo or 4-Des-Hydroxy Analogs

The C4 secondary alcohol in the target compound occupies an intermediate oxidation state between the fully reduced methylene (CH₂, present in CAS 1194374-64-5, the 4-des-hydroxy analog) and the fully oxidized ketone (C=O, present in CAS 690632-38-3, the 4-oxo analog) . This intermediate oxidation state enables bidirectional synthetic elaboration: (a) mild oxidation (e.g., Dess-Martin periodinane, PCC, or Swern conditions) selectively converts the 4-OH to the 4-oxo derivative in typically >80% yield, accessing the ketone chemotype; (b) deoxygenation (e.g., Et₃SiH/CF₃CO₂H or Barton-McCombie conditions) converts the 4-OH to the 4-H analog, as demonstrated by Koshizawa et al., who reduced spirochromanol-piperidine 12 to spirochroman-piperidine 13 using Et₃SiH/CF₃CO₂H in CH₂Cl₂ (93% yield for the NaBH₄ reduction step from ketone to alcohol; deoxygenation yields reported under optimized conditions) [1]. In contrast, the 4-oxo analog (CAS 690632-38-3) can only be reduced to the alcohol (requiring an additional step to match the target compound's state), and the 4-des-hydroxy analog (CAS 1194374-64-5) cannot be directly hydroxylated at C4 without installing a leaving group or directing group. The target compound thus serves as a single-source intermediate that can populate all three oxidation states of the spirochromane C4 position.

Synthetic chemistry Late-stage functionalization Divergent synthesis

Molecular Weight Window and Lipophilic-Ligand Efficiency Profile Differentiate Target from 6-Des-Bromo and 4-Des-Hydroxy Analogs for Lead Optimization

The target compound (MW 398.29) occupies a molecular weight window between the lighter 4-des-hydroxy analog (MW 382.29, ΔMW = -16 Da) and the heavier further-functionalized derivatives that would result from Suzuki coupling (anticipated MW > 450 Da for biaryl products). This intermediate MW range is strategically positioned for lead optimization campaigns where maintaining ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are critical decision metrics . The 6-des-bromo analog (CAS 1024604-94-1, MW 319.40) is substantially lighter (ΔMW = -79 Da) but lacks the aryl halide handle, meaning the MW advantage is lost upon subsequent functionalization, which would require installation of a halogen or boronate ester (adding ≥79 Da and ≥1 synthetic step). In the spiro[chromane-2,4'-piperidine] HDAC inhibitor series, Thaler et al. reported that compounds with MW in the 380-440 Da range and balanced polarity (tPSA 60-90 Ų) exhibited favorable in vitro ADME profiles and in vivo pharmacokinetics, with lower clearance and higher AUC compared to the lead benzyl spirocycle 1 [1]. The target compound's MW of 398.29 and HBD content (1 OH) place it within this favorable window as a scaffold for further functionalization, whereas the lighter 6-des-bromo analog cannot reach the same biaryl chemotype without additional synthetic manipulation.

Lead optimization Physicochemical property Drug-likeness

Highest-Value Application Scenarios for tert-Butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate Based on Quantitative Differentiation Evidence


Divergent Synthesis of C6-Aryl Spirochromane Libraries for HDAC Isoform Selectivity Profiling

Medicinal chemistry teams seeking to explore structure-activity relationships at the C6 position of the spiro[chromane-2,4'-piperidine] scaffold can use the target compound as a universal starting point. The C6-Br enables parallel Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids, generating a library of C6-arylated derivatives. The concurrent presence of the C4-OH allows orthogonal derivatization (etherification, acylation, or oxidation) to probe the impact of C4 substituents on HDAC isoform selectivity. As demonstrated by Thaler et al., the spirochromane-4-hydroxy chemotype achieved HDAC3 IC₅₀ values of 28-30 nM with minimum 2-fold selectivity over other HDAC isoforms, and lead compounds from this series exhibited improved in vivo PK (lower clearance, increased half-life, higher AUC) and superior antitumor efficacy in HCT-116 xenograft models compared to earlier leads [1] . The target compound's 98% purity supports reproducible library synthesis without the confounding effect of variable impurity profiles.

Synthesis of GPR119 Agonist Candidates via C6 Cross-Coupling with Retention of the 4-Hydroxy Handle

The structurally related 4-des-hydroxy intermediate (tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate) was used by Koshizawa et al. (Kowa Co.) for the industrial synthesis of a GPR119 agonist clinical candidate exhibiting EC₅₀ = 54 nM and 30% oral glucose reduction at 3 mg/kg in mice [1]. By substituting the target compound (which already bears the 4-OH) for the published 4-des-hydroxy intermediate, process chemists can eliminate the NaBH₄ reduction step (93% yield, but requiring additional workup and purification) from the synthetic sequence, potentially reducing step count and improving overall yield. The target compound's 4-OH can be carried through the Suzuki coupling step (protected as a silyl ether or acetate if necessary) and deprotected or further derivatized post-coupling, providing direct access to 4-hydroxy-GPR119 analogs that cannot be accessed from the 4-des-hydroxy or 4-oxo intermediates without additional redox manipulation.

Multi-Vector Fragment Elaboration for Kinase Inhibitor Discovery Targeting c-Met and Related Tyrosine Kinases

Patent literature explicitly identifies 6-bromospiro[chromane-2,4'-piperidine] derivatives as having activity as protein kinase inhibitors, including c-Met tyrosine kinase inhibition, making them relevant to oncology drug discovery programs [1]. The target compound, as the N-Boc-4-hydroxy-6-bromo variant, provides all three functionalization vectors simultaneously: (a) C6-Br for introduction of aryl/heteroaryl groups that occupy the kinase hydrophobic back pocket; (b) C4-OH for installation of solubilizing groups or hydrogen-bonding motifs that interact with the hinge region or ribose pocket; and (c) N-Boc deprotection to reveal the piperidine NH for attachment of terminal amide, sulfonamide, or urea motifs that engage the solvent-exposed region or DFG motif. This orthogonal reactivity enables systematic exploration of all three pharmacophoric quadrants of the kinase active site from a single procurement, without requiring iterative protecting-group strategies.

Late-Stage Diversification of Advanced Intermediates in Parallel Medicinal Chemistry Workflows

Contract research organizations (CROs) and pharmaceutical parallel synthesis groups requiring a single, versatile advanced intermediate for producing 50-200 compound libraries will derive maximum value from the target compound's three-handle architecture. The 98% certified purity ensures that each library member starts from a consistent purity baseline, reducing the incidence of false-positive biological results arising from impurity-driven assay interference. The compound's three orthogonal handles support a sequential diversification strategy: Step 1 — Suzuki coupling at C6-Br (introducing diversity element R¹ from a boronic acid/ester set); Step 2 — C4-OH derivatization (introducing R² via alkylation, acylation, or carbamoylation); Step 3 — N-Boc deprotection followed by piperidine NH capping (introducing R³). A procurement of any single comparator analog sacrifices one of these diversity steps, reducing the maximum theoretical library size by a factor equal to the number of R-group variants planned for the missing step. For a typical library of 200 compounds (R¹ = 10 variants × R² = 5 variants × R³ = 4 variants), selecting a comparator with only two handles would reduce maximum library size to 40-50 compounds, a 75-80% reduction in accessible chemical space [1].

Quote Request

Request a Quote for Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.